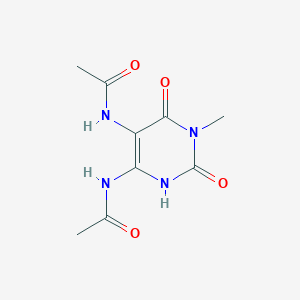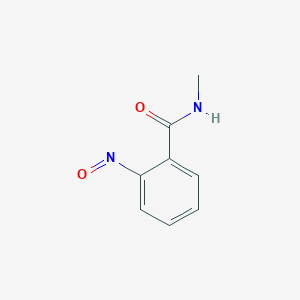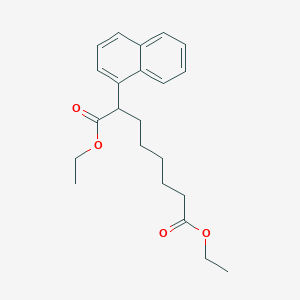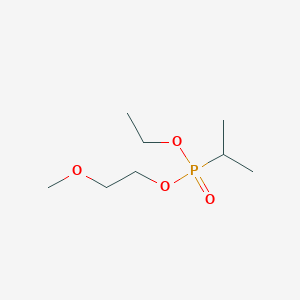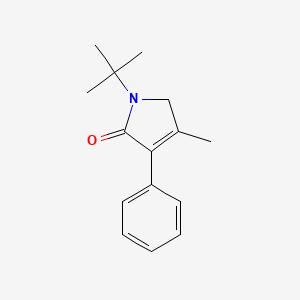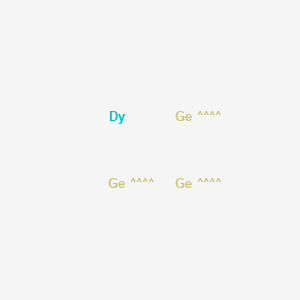![molecular formula C13H15ClO B12562471 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one CAS No. 157667-28-2](/img/structure/B12562471.png)
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Chlorobicyclo[641]trideca-1(13),8,11-trien-10-one is a chemical compound with the molecular formula C13H15ClO It is a bicyclic compound featuring a chlorine atom and a ketone group
Preparation Methods
The synthesis of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the ketone group: Oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application being studied.
Comparison with Similar Compounds
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one can be compared with similar compounds such as:
13-Bromobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a bromine atom instead of chlorine.
13-Fluorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a fluorine atom instead of chlorine.
13-Iodobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of 13-Chlorobicyclo[64
Properties
CAS No. |
157667-28-2 |
|---|---|
Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one |
InChI |
InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2 |
InChI Key |
IJAJWAHYCLQUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=CC(=O)C=CC(=C2Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
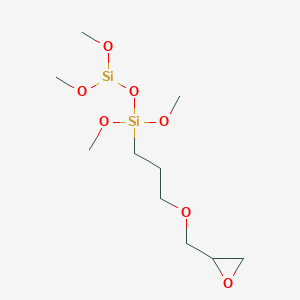
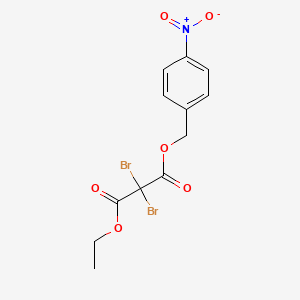
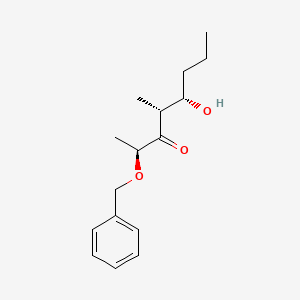
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
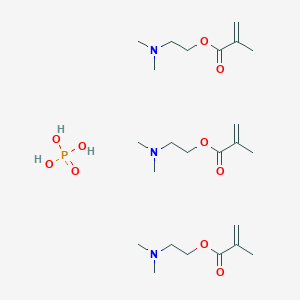
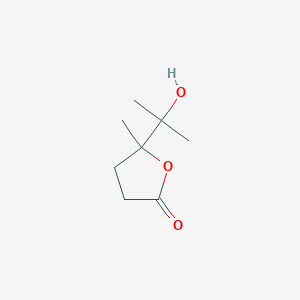
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
